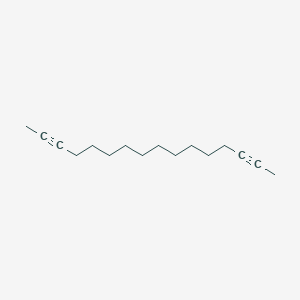

2,14-Hexadecadiyne

Description

Structure

3D Structure

Propriétés

Numéro CAS |

651326-34-0 |

|---|---|

Formule moléculaire |

C16H26 |

Poids moléculaire |

218.38 g/mol |

Nom IUPAC |

hexadeca-2,14-diyne |

InChI |

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-16H2,1-2H3 |

Clé InChI |

PZVZDIVUHYUHTF-UHFFFAOYSA-N |

SMILES canonique |

CC#CCCCCCCCCCCC#CC |

Origine du produit |

United States |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 2,14 Hexadecadiyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon skeleton and the specific environment of each proton and carbon atom within a molecule. ceitec.czmsu.edu For 2,14-hexadecadiyne, high-resolution 1H and 13C NMR, along with two-dimensional correlation techniques, are essential for a complete structural assignment. mdpi.comnih.govni.ac.rsfigshare.com

The 1H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. The terminal methyl protons (H-1 and H-16) would appear as a triplet at the most upfield region. The methylene (B1212753) protons adjacent to the triple bonds (H-3 and H-13) would show a characteristic triplet, while the other methylene protons along the aliphatic chain would produce a complex multiplet in the middle of the spectrum. Unlike terminal alkynes, which show a signal for the alkynyl proton, internal alkynes like this compound lack this feature. libretexts.orgorgchemboulder.com

The 13C NMR spectrum provides a count of the non-equivalent carbon atoms. libretexts.org For the symmetrical this compound, eight distinct carbon signals would be expected. The sp-hybridized carbons of the internal alkyne would appear in a characteristic downfield region. The chemical shifts of the aliphatic carbons would vary depending on their proximity to the electron-withdrawing triple bonds. rsc.orgua.es

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1, C16 | ~0.9 (t) | ~14 |

| C2, C15 | - | ~80 |

| C3, C14 | - | ~80 |

| C4, C13 | ~2.1 (m) | ~19 |

| C5, C12 | ~1.5 (m) | ~28 |

| C6, C11 | ~1.3 (m) | ~29 |

| C7, C10 | ~1.3 (m) | ~29 |

| C8, C9 | ~1.3 (m) | ~29 |

Note: Predicted values are based on typical chemical shifts for similar long-chain alkadiynes and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, two-dimensional NMR experiments are invaluable. mdpi.comnih.govni.ac.rsfigshare.comni.ac.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent methylene groups, confirming the sequence of the long aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. magritek.com This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. magritek.com This is particularly useful for identifying the quaternary sp-hybridized carbons of the alkyne moieties by observing correlations from the adjacent methylene protons. mdpi.com

Vibrational Spectroscopy for Characteristic Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the characteristic functional groups within a molecule by probing their vibrational modes. mt.comlabmanager.comnexus-analytics.com.my

The FTIR spectrum of this compound would be characterized by the vibrations of its constituent bonds. The most prominent features would include:

C-H Stretching: Strong absorptions in the range of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups. pressbooks.publibretexts.org

C≡C Stretching: A weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹ is characteristic of the C≡C triple bond stretching in an internal alkyne. libretexts.orgorgchemboulder.compressbooks.publibretexts.orgjove.com The intensity of this peak is often weak in symmetrical or near-symmetrical internal alkynes due to the small change in dipole moment during the vibration. jove.com

C-H Bending: Absorptions corresponding to the bending vibrations of the methylene and methyl groups would appear in the fingerprint region (below 1500 cm⁻¹). pressbooks.publibretexts.org

Table 2: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| -CH₃, -CH₂- | C-H Stretch | 2850 - 2960 | Strong |

| -C≡C- | C≡C Stretch | 2100 - 2260 | Weak-Medium, Sharp |

| -CH₂- | C-H Bend (Scissoring) | ~1465 | Medium |

| -CH₃ | C-H Bend (Asymmetric) | ~1450 | Medium |

| -CH₃ | C-H Bend (Symmetric) | ~1375 | Medium |

Raman spectroscopy provides complementary information to FTIR. mt.comlabmanager.com A key advantage of Raman for analyzing alkynes is that the C≡C stretching vibration, which is often weak in the IR spectrum of symmetrical internal alkynes, typically produces a strong and sharp signal in the Raman spectrum. semi.ac.cnpolimi.it This is because the polarizability of the C≡C bond changes significantly during the stretching vibration.

C≡C Stretching: A strong, sharp peak is expected in the 2100-2260 cm⁻¹ region. semi.ac.cnspectroscopyonline.com The exact frequency can be sensitive to the local environment and molecular conformation. acs.orgresearchgate.net

C-H Stretching: The C-H stretching vibrations of the aliphatic chain also appear in the Raman spectrum, typically in the 2800-3000 cm⁻¹ range. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a metal surface, which could be employed for trace analysis or to study the orientation of this compound derivatives on surfaces.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemguide.co.ukuni-saarland.dewikipedia.org For this compound, electron ionization (EI) would be a common method.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For C₁₆H₂₆, the expected molecular weight is approximately 218.38 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. The long aliphatic chain of this compound would likely undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). Cleavage at the bonds adjacent to the triple bonds is also a likely fragmentation pathway, which would result in characteristic fragment ions. Analysis of these fragments helps to confirm the positions of the alkyne functional groups within the carbon chain. chemguide.co.ukuni-saarland.demsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Integration

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS provides a dual-layered analysis: chromatographic separation followed by mass-based structural elucidation.

When a sample containing this compound is injected into the GC system, the compound is vaporized and travels through a capillary column (e.g., a nonpolar HP-5MS column). Due to its relatively high molecular weight (218.39 g/mol ) and long alkyl chain, it exhibits a characteristic retention time that is significantly longer than that of shorter-chain alkynes or alkanes under standard temperature programming. This chromatographic separation isolates the compound from potential impurities or reaction byproducts.

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically subjected to electron ionization (EI) at 70 eV. This high-energy process induces fragmentation, generating a unique mass spectrum that acts as a molecular fingerprint. The analysis of this spectrum allows for unambiguous identification.

The mass spectrum of this compound is characterized by several key features:

Molecular Ion Peak (M⁺•): A discernible peak at a mass-to-charge ratio (m/z) of 218, corresponding to the intact ionized molecule. The presence of this peak confirms the molecular weight.

Propargylic Cleavage: Fission of the C-C bonds adjacent to the alkyne functionalities is a dominant fragmentation pathway. Cleavage at the C4-C5 bond results in a prominent fragment at m/z 165, corresponding to the loss of a propargyl radical (•C₃H₃).

Alkyl Chain Fragmentation: The long C₁₀ methylene chain undergoes characteristic fragmentation, producing a series of carbocation clusters separated by 14 amu (representing a CH₂ unit). This results in a pattern of peaks at m/z 41, 55, 69, 83, etc.

Loss of Methyl Group: A peak at m/z 203 ([M-15]⁺) is observed, resulting from the loss of the terminal methyl group.

The combination of the precise retention time from the gas chromatograph and the detailed fragmentation pattern from the mass spectrometer provides definitive structural confirmation of this compound.

| m/z | Relative Abundance (%) | Proposed Fragment Ion / Identity |

|---|---|---|

| 218 | 12 | [C₁₆H₂₆]⁺• (Molecular Ion) |

| 203 | 25 | [M - CH₃]⁺ |

| 165 | 48 | [M - C₃H₃]⁺ (Propargylic cleavage) |

| 83 | 75 | [C₆H₁₁]⁺ (Alkyl chain fragment) |

| 69 | 92 | [C₅H₉]⁺ (Alkyl chain fragment) |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | 88 | [C₃H₅]⁺ (Allyl cation) |

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Diyne Systems

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material. For studies involving this compound, XPS is particularly powerful when the molecule is organized in a self-assembled monolayer (SAM) or thin film on a substrate (e.g., Au, Si, or highly oriented pyrolytic graphite).

Analysis focuses primarily on the high-resolution spectrum of the Carbon 1s (C 1s) core level. The binding energy of a C 1s photoelectron is subtly influenced by the local chemical environment of the carbon atom. The structure of this compound contains two distinct carbon environments: sp³-hybridized carbons in the methyl (CH₃) and methylene (CH₂) groups, and sp-hybridized carbons in the two alkyne (C≡C) units.

A typical high-resolution C 1s spectrum of a this compound monolayer can be deconvoluted into two main components:

C-C/C-H Component: A high-intensity peak located at a binding energy of approximately 285.0 eV. This peak represents the 12 sp³-hybridized carbon atoms of the -(CH₂)₁₀- chain and the terminal methyl group.

C≡C Component: A lower-intensity, higher-binding-energy peak centered around 285.7 eV. This feature is assigned to the four sp-hybridized carbons of the diyne functionality. The shift to higher binding energy is due to the increased electronegativity of sp-hybridized carbons compared to sp³-hybridized carbons.

The relative area ratio of these two peaks provides quantitative confirmation of the molecular structure on the surface. For this compound, the theoretical ratio of sp³ to sp carbons is 12:4, or 3:1. Experimental XPS data showing a deconvoluted peak area ratio close to this value strongly supports the integrity of the adsorbed molecules. Furthermore, XPS can be used to monitor surface reactions, such as the topochemical polymerization of the diyne units into a polydiacetylene network, which would be evidenced by the attenuation of the C≡C peak and the emergence of a new peak corresponding to the sp² carbons of the conjugated polymer backbone.

| Binding Energy (eV) | Assignment | Theoretical Carbon Count | Observed Relative Area (%) |

|---|---|---|---|

| ~285.0 | sp³ C (C-C, C-H) | 12 | ~75 |

| ~285.7 | sp C (C≡C) | 4 | ~25 |

X-ray Diffraction (XRD) for Crystallographic and Conformation Analysis

Single-crystal X-ray Diffraction (XRD) provides the most definitive structural information for a compound in its solid state, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements. For a long-chain molecule like this compound, obtaining suitable single crystals allows for a detailed investigation of its molecular conformation and crystal lattice.

Research findings from single-crystal XRD analysis of this compound reveal that it crystallizes in the monoclinic system, a common arrangement for long-chain hydrocarbons. The determined space group is typically P2₁/c, which is centrosymmetric. The analysis of the diffraction data provides the unit cell parameters, which define the fundamental repeating unit of the crystal.

The key structural insights derived from the crystallographic data are:

Molecular Conformation: The long polymethylene -(CH₂)₁₀- linker adopts a fully extended, all-trans (antiperiplanar) conformation. This linear, zigzag arrangement is the most sterically and energetically favorable conformation, allowing for efficient packing in the crystal lattice.

Diyne Geometry: The C-C≡C-C fragments are nearly linear, with bond angles around the sp-hybridized carbons approaching the ideal 180°. The C≡C triple bond lengths are found to be approximately 1.20 Å, and the adjacent C-C single bond lengths are shortened to ~1.46 Å, consistent with sp-sp³ hybridization.

Crystal Packing: The molecules pack in a layered structure, with the long axes of the molecules aligned nearly parallel to each other. The packing is stabilized by van der Waals interactions between the adjacent alkyl chains. The specific arrangement is critical for potential solid-state reactions, such as topochemical polymerization, which requires the reactive diyne units of neighboring molecules to be within a specific distance and orientation.

This detailed crystallographic information is invaluable for understanding the fundamental physical properties of the material and for designing applications that rely on its specific solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₆ |

| Formula Weight | 218.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.62 |

| b (Å) | 7.88 |

| c (Å) | 38.45 |

| β (°) | 92.5 |

| Volume (ų) | 1702.1 |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density (g/cm³) | 0.852 |

Theoretical and Computational Chemistry Studies on 2,14 Hexadecadiyne

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. wikipedia.orgmpg.descispace.comresearchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems compared to traditional wavefunction-based methods. mpg.de The theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the external potential and thus all properties of the system. mpg.de

In practice, DFT calculations involve the use of functionals that approximate the exchange and correlation energies of the electron system. wikipedia.orgmdpi.com Common functionals include BP86, B3LYP, and PBE0. mdpi.comrsc.org The choice of functional, in combination with a basis set (e.g., STO-3G, 6-31G, def2-TZVP), defines the level of theory for the calculation. mdpi.comrsc.org

Geometry optimization is a key application of DFT. atomistica.onlinepsu.edu This process iteratively adjusts the atomic coordinates of a molecule to find a stable structure corresponding to a minimum on the potential energy surface. mdpi.comatomistica.online For 2,14-hexadecadiyne, DFT calculations can predict bond lengths, bond angles, and dihedral angles of its most stable conformation. The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.org For instance, studies have shown that for many organic molecules, DFT methods with appropriate dispersion corrections provide reliable geometries. google.com

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Type | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31G(d) | General purpose for organic molecules |

| PBE0 | Hybrid GGA | def2-TZVP | High accuracy for geometries and energies |

| BP86 | GGA | def2-SVP | Fast and reliable for initial optimizations |

This table is for illustrative purposes and the optimal choice depends on the specific system and properties of interest.

Conformational Analysis of Linear and Cyclic Diyne Systems

The long, flexible chain of this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. Computational methods are particularly well-suited for exploring the potential energy surface of such flexible molecules.

For linear diynes like this compound, the rotation around the numerous single bonds leads to various conformers. Some of these conformers may be energetically favored due to factors like minimizing steric hindrance. acs.org Computational studies can map out the energy landscape associated with these rotations, identifying local and global energy minima.

Furthermore, long-chain diynes, including this compound, are known precursors for the synthesis of cyclic products. acs.org Computational conformational analysis can be instrumental in understanding the folding of the linear chain that precedes cyclization reactions. By calculating the energies of various bent and folded conformations, researchers can identify plausible pre-reactive structures that bring the two alkyne functionalities into proximity, facilitating intramolecular reactions. Studies on similar long-chain diynes have successfully used computational methods to rationalize the formation of specific cyclic compounds. acs.org

Molecular Mechanics and Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for electronic structure, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the behavior of large systems and their intermolecular interactions over time. nih.govnih.gov

Molecular mechanics employs force fields, which are sets of empirical potential energy functions, to describe the interactions between atoms. nih.gov These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. arxiv.org MM can be used to perform energy minimizations and conformational searches on large systems containing many molecules of this compound, providing insights into how these molecules might pack in a condensed phase.

Molecular dynamics simulations build upon MM by solving Newton's equations of motion for each atom in the system over a period of time. nih.govarxiv.org This generates a trajectory that describes the positions and velocities of all atoms, essentially creating a "movie" of molecular motion. nih.gov MD simulations of this compound can be used to study:

Aggregation: How individual molecules come together to form clusters or aggregates. rsc.org

Solvent Effects: The influence of a solvent on the conformation and interactions of this compound.

Dynamic Properties: Time-dependent properties such as diffusion coefficients and viscosity. rsc.org

For example, MD simulations can reveal the preferred orientation of this compound molecules relative to each other, such as parallel or anti-parallel arrangements, and quantify the strength of the intermolecular forces holding them together. dovepress.com

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edu For a molecule like this compound, which contains two reactive alkyne groups, several reaction pathways can be envisioned. Computational methods can help to map out the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, crucially, transition states. fiveable.menumberanalytics.com

A transition state is a high-energy, transient configuration that represents the energy barrier that must be overcome for a reaction to proceed. numberanalytics.comims.ac.jp Locating and characterizing transition states is a primary goal of computational reaction mechanism studies. fiveable.menumberanalytics.commit.edu Methods like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) are used to find these saddle points on the PES. numberanalytics.comims.ac.jp

Once a transition state is located, its structure and energy can provide valuable information about the reaction mechanism. numberanalytics.comrsc.org For example, in a potential cyclization reaction of this compound, DFT calculations could be used to:

Determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov

Calculate the activation energy of the reaction, which is related to the reaction rate. numberanalytics.com

Analyze the electronic structure of the transition state to understand the key bonding changes occurring during the reaction. rsc.org

Computational studies on similar reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have successfully used DFT to detail the catalytic cycle and explain the observed regioselectivity. rsc.org Such insights are crucial for optimizing reaction conditions and designing new catalysts.

Advanced Chemical Transformations and Functionalization Strategies of 2,14 Hexadecadiyne

Metal-Catalyzed Hydrofunctionalization of Internal Diynes

Metal-catalyzed hydrofunctionalization involves the addition of an E-H bond (where E can be carbon, nitrogen, silicon, boron, etc.) across a carbon-carbon triple bond. researchgate.net This class of reactions is a powerful, atom-economical method for synthesizing functionalized alkenes. uniovi.escsic.es For a symmetrical, non-conjugated diyne like 2,14-hexadecadiyne, the key challenges are controlling chemo-, regio-, and stereoselectivity, particularly in achieving selective mono-addition versus di-addition. mdpi.com

Hydroarylation and hydroalkylation introduce aryl or alkyl groups across one of the alkyne units, leading to the formation of substituted alkenes. These reactions are typically catalyzed by transition metals such as palladium, nickel, or cobalt. nih.govresearchgate.net For an internal diyne, the regioselectivity of the addition is a critical aspect. In the case of unsymmetrical internal alkynes, directing groups are often employed to control the site of addition. scispace.comacs.org For a symmetrical substrate like this compound, the two ends of each alkyne are electronically similar, which can lead to mixtures of regioisomers unless specific catalytic systems are used.

Palladium-catalyzed systems, for instance, have been shown to effect the syn-hydroarylation of internal alkynes with arylboronic acids. scispace.comacs.org Nickel catalysis can be employed for the dimerization and hydroarylation of internal alkynes to form complex 1,3-dienes. nih.gov Cobalt catalysts have also been utilized for the hydroarylation of diynes with compounds possessing directing groups like picolinamides. mdpi.com The stereochemical outcome is typically a syn-addition, resulting in the formation of an (E)-alkene, although methods for formal anti-hydroarylation have also been developed. scispace.com

Table 1: Representative Metal-Catalyzed Hydroarylation of Internal Alkynes (Note: Data is based on analogous reactions of other internal alkynes, as specific data for this compound is not available in the cited literature.)

| Catalyst System | Aryl/Alkyl Source | Solvent | Temperature (°C) | Yield (%) | Selectivity (Regio-/Stereo-) | Reference |

| Pd(OAc)₂ / Ligand | Arylboronic Acid | Dioxane | 80-100 | 70-95 | High Regio- and Stereoselectivity (syn) | scispace.comacs.org |

| [MnBr(CO)₅] | (Hetero)arene | t-AmylOH | 130 | 55-90 | High Regio- and Stereoselectivity (syn) | mdpi.com |

| Co(OAc)₂ / KOAc | Picolinamide | TFE | 100 | 60-85 | High Regio- and E-selectivity | mdpi.com |

| Dinuclear Nickel | Arylboronic Acid | MeOH/DMF | 80 | 75-95 | Excellent Regio- and Stereoselectivity | nih.gov |

The addition of an N-H bond from an amine or amide across an alkyne, known as hydroamination or hydroamidation, is a direct route to enamines, imines, and pyrroles. acs.org Catalysts based on titanium, copper, and gold are commonly used for this transformation. mdpi.comscispace.comrsc.org With diynes, the reaction can be controlled to yield mono- or double-addition products. For instance, titanium-catalyzed hydroamination of 1,4- and 1,5-diynes with primary amines can lead to the formation of substituted pyrroles through a hydroamination/cyclization cascade. scispace.comrsc.org

For a long-chain diyne like this compound, intramolecular cyclization is not feasible. The reaction would be intermolecular, with the potential for monoamination at one alkyne, or diamination at both alkynes, depending on the stoichiometry of the amine. Late transition metals are effective for intermolecular hydroamination, often showing anti-selectivity. acs.org Copper(I) chloride, for example, has been shown to catalyze the reaction of primary amines with 1,3-diynes to form pyrroles via a double hydroamination process. mdpi.com

Table 2: Catalytic Systems for Hydroamination of Diynes (Note: Data is based on analogous reactions of other diynes, as specific data for this compound is not available in the cited literature.)

| Catalyst | Amine/Amide | Solvent | Temperature (°C) | Product Type | Reference |

| Ti(NMe₂)₂(dpma) | Primary Amines | Toluene | 110 | Pyrroles (from 1,4/1,5-diynes) | scispace.comrsc.org |

| CuCl | Primary Amines | None | 100-180 | Pyrroles (from 1,3-diynes) | mdpi.com |

| [Au(NCMe)(JohnPhos)][SbF₆] | Aniline | Toluene | 80 | Pyrroles (from 1,3-diynes) | mdpi.com |

Hydrosilylation of alkynes introduces a silyl (B83357) group and a hydrogen atom across the triple bond, yielding vinylsilanes, which are valuable synthetic intermediates. chinesechemsoc.org Catalysts based on platinum, rhodium, and ruthenium are highly effective for this transformation. nih.govacs.orgpkusz.edu.cn With internal diynes, controlling the reaction to achieve selective mono-hydrosilylation can be challenging. Platinum-catalyzed systems have been developed for the cyclization/hydrosilylation of 1,6- and 1,7-diynes. nih.govacs.org For a non-conjugated diyne like this compound, bis-hydrosilylation is likely to occur, affording a disilyl-diene. The regioselectivity of silyl group addition to the internal alkyne can be controlled by the choice of ligand on the metal catalyst. pkusz.edu.cnresearchgate.net

Hydroboration involves the addition of a B-H bond to the alkyne, producing alkenylboronates. chinesechemsoc.org These products are exceptionally useful, particularly as precursors for Suzuki-Miyaura cross-coupling reactions. The hydroboration of diynes can be achieved using boranes like pinacolborane (HBpin) in the presence of cobalt, ruthenium, or copper catalysts. rsc.orgmdpi.comacs.org For symmetrical internal diynes, the boron atom typically adds to one of the internal carbon atoms. mdpi.com Recent advances have also enabled transition-metal-free trans-hydroboration of 1,3-diynes. nih.gov Cobalt catalysts have been shown to be effective for the cyclization/hydroboration of 1,6-diynes. acs.org For this compound, a selective mono-hydroboration would yield a valuable intermediate for further functionalization.

Table 3: Catalytic Hydrosilylation and Hydroboration of Internal Diynes (Note: Data is based on analogous reactions of other internal diynes, as specific data for this compound is not available in the cited literature.)

| Reaction | Catalyst System | Reagent | Selectivity | Product | Reference |

| Hydrosilylation | [CpRu(MeCN)₃]⁺ | HSiR₃ | α-anti addition | Vinyldisilane | pkusz.edu.cn |

| Hydrosilylation | [CpRu(MeCN)₃]⁺ | HSiR₃ | β-syn addition | Vinyldisilane | pkusz.edu.cn |

| Hydrosilylation | Pt(IPrOMe)(dvms) | HSiR₃ | High Z-selectivity | Silylated diene | researchgate.net |

| Hydroboration | Co(acac)₂ / dppp | HBpin | High regio- and stereoselectivity (syn) | Silyl-functionalized enyne | mdpi.com |

| Hydroboration | [RuHCl(CO)(PPh₃)₃] | HBpin | Complete regio- and stereoselectivity (syn) | Boryl-substituted enyne | mdpi.com |

| Hydroboration | Co(II)-phenanthroline | HBpin | Excellent stereoselectivity | Cyclic 1,3-dienylboron | acs.org |

The addition of hydrogen cyanide (HCN) across a triple bond is a powerful method for synthesizing nitriles. researchgate.net This reaction is typically catalyzed by nickel complexes. acs.orgoup.com The hydrocyanation of diynes is a less explored area compared to other hydrofunctionalizations, mainly due to challenges in controlling selectivity and the handling of toxic HCN. mdpi.comresearchgate.net Acetone cyanohydrin is often used as a safer alternative source of HCN. acs.org

Research on unsymmetrical 1,3-diynes has shown that ligand choice can control the regioselectivity, allowing for the divergent synthesis of different enynyl nitrile isomers. acs.org For symmetrical terminal α,ω-diynes, a cyanonickelate catalyst has been used to produce dinitriles with high regioselectivity, where the cyano group adds to the second carbon of the original terminal alkyne. oup.com For an internal diyne like this compound, a similar bis-hydrocyanation could potentially yield a long-chain dinitrile.

Click Chemistry for Diyne Derivatization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. d-nb.info The thiol-yne reaction is a prominent example of a click reaction that is particularly suitable for the functionalization of alkynes. walshmedicalmedia.combham.ac.uk

The thiol-yne reaction involves the addition of a thiol (R-SH) to an alkyne. nih.gov This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or by nucleophilic catalysis. bham.ac.ukmdpi.comrsc.org A key feature of the thiol-yne reaction is the potential for a double addition, where one alkyne molecule reacts with two thiol molecules. d-nb.infochemrxiv.org This allows for the creation of branched or cross-linked structures.

This reaction is exceptionally useful for surface modification. mdpi.comrsc.org If this compound were immobilized on a surface, its two alkyne functionalities would be available for reaction. Thiol-containing molecules, including biomolecules like cysteine-containing peptides, could then be "clicked" onto the surface. mdpi.com This process is highly efficient and can be performed under mild, often metal-free conditions, which is advantageous for applications in materials science and biomedicine. mdpi.comchemrxiv.org The photo-initiated nature of many thiol-yne reactions allows for spatial and temporal control over the surface functionalization. mdpi.comrsc.org

Azide-Alkyne Cycloaddition (Huisgen Reactions)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. researchgate.netscispace.com This reaction can be applied to this compound to synthesize bifunctional molecules. Given that this compound is a terminal diyne, it can react with two equivalents of an azide to form products functionalized at both ends of the alkyl chain. The regioselectivity of the cycloaddition is dictated by the catalyst employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction variant, often considered the premier example of a click reaction, exclusively yields the 1,4-disubstituted triazole isomer. scispace.com The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and shows broad functional group tolerance. nih.gov When this compound is treated with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), a bis(1,4-triazole) is formed.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed version, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, promote the formation of the 1,5-disubstituted triazole isomer. researchgate.net This alternative regioselectivity provides a complementary tool for synthesizing specific triazole-linked structures. The reaction can accommodate both terminal and internal alkynes, though for this compound, the terminal alkynes are the reactive sites.

The ability to selectively generate either the 1,4- or 1,5-bis(triazole) derivative by choosing the appropriate metal catalyst makes the Huisgen cycloaddition a powerful tool for symmetrically elaborating the this compound scaffold.

Table 1: Azide-Alkyne Cycloaddition Reactions with this compound

| Reactant 1 | Reactant 2 (2 equiv.) | Catalyst System | Product | Regioisomer |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | 1,1'-(Hexadecane-2,14-diyl)bis(4-phenyl-1H-1,2,3-triazole) | 1,4-disubstituted |

Chemo- and Regioselective C-H Functionalization Adjacent to Diyne Moieties

Functionalization of the sp³ C-H bonds adjacent to the alkyne groups (the propargylic positions at C-4 and C-13) in this compound is a challenging yet valuable transformation for introducing functionality along the carbon chain. Recent advances in transition metal catalysis have enabled such reactions, which proceed by increasing the acidity of the propargylic C-H bond through π-activation of the adjacent alkyne. nih.govd-nb.info

An iron-catalyzed approach has been shown to be effective for the C-H functionalization of various alkyl-substituted alkynes. nih.govacs.org This method employs a cationic iron complex that activates the alkyne, facilitating deprotonation at the propargylic position by a mild base. The resulting organoiron nucleophile can then react with an electrophile. For an unsymmetrical dialkyl alkyne, functionalization typically occurs at the less sterically hindered position. nih.gov Given the symmetrical nature of this compound, functionalization could potentially occur at both the C-4 and C-13 positions. For example, reaction with an iminium electrophile followed by elimination can lead to the formation of a conjugated enyne. acs.org This two-step sequence effectively serves as an alkyne analogue of the Eschenmoser methenylation. acs.org

Table 2: Representative C-H Functionalization at Propargylic Sites

| Substrate | Catalyst System | Electrophile | Intermediate Product | Final Product (after elimination) |

|---|

Cycloaddition Reactions Involving Diyne Scaffolds (e.g., [2+2+2] Cycloadditions)

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the synthesis of six-membered rings, particularly substituted benzenes, from three alkyne units. scispace.comclockss.org As an α,ω-diyne, this compound is an ideal substrate for partially intermolecular [2+2+2] cycloadditions. In this process, the two alkyne moieties of one molecule react with a third, external alkyne (a "monoyne") to construct a benzene (B151609) ring.

This transformation is typically catalyzed by transition metals such as cobalt (e.g., CpCo(CO)₂), rhodium, or nickel. researchgate.netscispace.com The reaction involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then inserts the third alkyne to form the aromatic ring. rsc.org

When this compound reacts with one equivalent of a terminal alkyne like phenylacetylene, the product is a substituted benzene ring fused to a large macrocycle. This strategy allows for the rapid construction of complex polycyclic frameworks. nih.gov If the reaction is performed with an excess of the diyne itself, cyclotrimerization can occur, leading to oligomeric or polymeric materials. The regioselectivity of the addition can often be controlled by the choice of catalyst and the steric and electronic properties of the reacting partners. rsc.org

Table 3: [2+2+2] Cycloaddition Reactions Involving this compound

| Diyne | Monoyne Partner | Catalyst System | Product Description |

|---|---|---|---|

| This compound | Phenylacetylene | CpCo(CO)₂ | A phenyl-substituted benzene ring fused to a C₁₂ macrocycle |

| This compound | Propyne | [Rh(cod)Cl]₂ / ligand | A methyl-substituted benzene ring fused to a C₁₂ macrocycle |

Radical Chemistry and Its Application in Diyne Functionalization

The alkyne functionalities of this compound are susceptible to radical addition reactions. These transformations are typically initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN or di-tert-butyl peroxide), generating radicals that can add across the carbon-carbon triple bond. science.govmdpi.com

A common example is radical hydrothiolation, where a thiyl radical (RS•), generated from a thiol (RSH), adds to one of the terminal alkynes of this compound. This addition forms a vinyl radical intermediate, which then abstracts a hydrogen atom from another thiol molecule to yield the final vinyl sulfide (B99878) product and propagate the radical chain. rsc.org Due to the presence of two alkyne groups, this reaction can proceed at one or both ends of the chain, leading to mono- or bis-adducts depending on the stoichiometry.

Another relevant transformation is radical hydroboration. rsc.org An N-heterocyclic carbene-boryl radical can add to the alkyne, and subsequent hydrogen atom transfer yields an alkenylborane. These borylated products are versatile synthetic intermediates for further cross-coupling reactions. The radical nature of these reactions makes them tolerant of various functional groups and offers a complementary approach to ionic addition mechanisms.

Table 4: Radical Functionalization of this compound

| Radical Source | Initiator | Reaction Type | Potential Product |

|---|---|---|---|

| Thiophenol | AIBN, heat | Hydrothiolation | (E/Z)-4-(Phenylthio)-2,14-hexadecadiene |

| N-Heterocyclic Carbene Borane | Di-tert-butyl hyponitrite (TBHN) | Hydroboration | Alkenylborane derivative of this compound |

Electrochemical Transformations of Diyne Derivatives

The terminal alkyne groups of this compound are suitable for covalent attachment to hydride-terminated surfaces, such as H-Si(100), via thermal or light-induced hydrosilylation. This process forms a robust self-assembled monolayer (SAM) where the long alkyl chains are oriented away from the surface. The remaining terminal alkyne at the monolayer-electrolyte interface is then available for further functionalization, for instance, by attaching a redox-active species like ferrocene (B1249389) via an azide-alkyne cycloaddition reaction.

The electrochemical behavior of these functionalized monolayers can be studied using techniques like cyclic voltammetry (CV). researchgate.netrsc.org For a well-behaved, surface-confined redox species, the peak current in the voltammogram is directly proportional to the scan rate. arxiv.org The separation between the anodic and cathodic peak potentials (ΔEp) is ideally 0 mV for a surface-tethered species, but in practice, it is often larger due to interactions within the monolayer or slow electron transfer kinetics. researchgate.net The full width at half maximum (FWHM) of the voltammetric peaks provides insight into the homogeneity of the redox centers' environment; the theoretical value for an ideal Nernstian process is 90.6 mV at room temperature, with broadening often observed in real systems due to intermolecular interactions or a distribution of local environments. researchgate.net These electrochemical SAMs are promising for applications in sensing and molecular electronics. iapchem.org

Table 5: Representative Electrochemical Data for a Ferrocene-Functionalized this compound Monolayer on Si(100)

| Parameter | Description | Typical Value | Reference |

|---|---|---|---|

| E½ | Formal Potential (vs. Ag/AgCl) | ~0.30 - 0.40 V | researchgate.net |

| ΔEp | Peak-to-Peak Separation (at 100 mV/s) | 5 - 50 mV | researchgate.net |

| FWHM | Full Width at Half Maximum | > 90.6 mV | researchgate.net |

| Γ | Surface Coverage | ~1-5 x 10⁻¹⁰ mol/cm² | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzyl Azide |

| 1,1'-(Hexadecane-2,14-diyl)bis(4-phenyl-1H-1,2,3-triazole) |

| 1,1'-(Hexadecane-2,14-diyl)bis(5-phenyl-1H-1,2,3-triazole) |

| Eschenmoser's salt |

| 4,13-Divinyl-2,14-hexadecadiyne |

| Phenylacetylene |

| Propyne |

| Bis(trimethylsilyl)acetylene |

| Thiophenol |

| N-Heterocyclic Carbene Borane |

| Tri-n-butyltin hydride |

Applications of 2,14 Hexadecadiyne in Supramolecular Chemistry and Advanced Materials

Diyne-Based Building Blocks for Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. core.ac.ukthno.org Long-chain molecules, particularly those with distinct hydrophilic or reactive head groups and hydrophobic tails, are excellent candidates for creating such systems. nih.govrsc.org 2,14-Hexadecadiyne fits this profile, with its C16 aliphatic chain providing a significant hydrophobic component, while the terminal alkyne groups can be functionalized to act as hydrophilic or reactive sites.

These diyne-based building blocks can form various self-assembled structures:

Monolayers: On surfaces, these molecules can arrange themselves into highly ordered single layers. For instance, α,ω-diynes with varying chain lengths, including the closely related 1,15-hexadecadiyne, have been shown to form robust monolayers on hydrogen-terminated silicon surfaces via thermal hydrosilylation. researchgate.net This process creates a covalently attached, ordered organic film suitable for further functionalization.

Vesicles and Liposomes: In aqueous solutions, amphiphilic diacetylenes can self-assemble into spherical vesicles, with their hydrophobic chains forming a bilayer that encapsulates an aqueous core. chemrxiv.org These structures serve as templates for creating stable, polymerized nanocapsules.

Fibers and Nanotubes: Depending on conditions like pH and concentration, self-assembly can lead to the formation of nanofibers or nanotubes. core.ac.uk

A crucial feature of these self-assembled diyne systems is their ability to undergo topochemical polymerization. When the diacetylene units are precisely aligned within the assembly, exposure to UV radiation can trigger a polymerization reaction, creating a conjugated polydiacetylene (PDA) backbone. mdpi.comfrontiersin.org This locks the self-assembled architecture into a more stable form and imparts unique optical and electronic properties to the resulting material.

Host-Guest Chemistry Involving Diyne Architectures

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. d-nb.infofrontiersin.org Macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are particularly adept at encapsulating nonpolar guest molecules in aqueous environments. nih.govthno.orgmdpi.com

The long, hydrophobic alkyl chain of this compound makes it an ideal guest for inclusion within the cavity of a suitable macrocyclic host.

Inclusion Complex Formation: A molecule of this compound can thread through the cavity of a large-ring cyclodextrin (B1172386) (LR-CD), such as γ-cyclodextrin. rsc.org The primary driving force for this association is the hydrophobic effect, where the nonpolar hydrocarbon chain is shielded from the surrounding water by the host's cavity. nih.gov

Structural Arrangement: In such a host-guest complex, the aliphatic chain of the diyne resides within the cyclodextrin's cavity, while the terminal alkyne groups remain at or outside the rims of the host. This arrangement effectively "insulates" the hydrocarbon chain while leaving the reactive alkyne ends accessible for further chemical transformations.

This ability to form inclusion complexes is fundamental to the design of more intricate molecular architectures, such as mechanically interlocked molecules.

Design of Mechanically Interlocked Molecular Architectures (e.g., Rotaxanes, Catenanes)

Mechanically interlocked molecular architectures (MIMAs) are molecules connected by topology rather than covalent bonds, much like links in a chain. mdpi.comacs.org Rotaxanes and catenanes are primary examples of MIMAs. A rotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stopper" groups at the ends of the axle preventing the wheel from unthreading. tcichemicals.comwikipedia.org

The structure of this compound is perfectly suited for its use as an axle component in the synthesis of nagoya-u.ac.jprotaxanes. The synthesis typically follows a "threading and capping" strategy:

Threading: The linear this compound molecule is threaded through the cavity of a macrocyclic wheel. This step is often driven by the favorable host-guest interactions described previously. Common "wheel" components include cyclodextrins or larger synthetic macrocycles.

Capping: Once the pseudorotaxane (the non-covalently linked axle-wheel complex) is formed, the terminal alkyne groups of the this compound axle are reacted with large, bulky molecules. core.ac.ukwikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is an efficient and widely used method for this step, where the alkynes react with bulky azides to form triazoles that act as stoppers. acs.org

This capping reaction transforms the transient pseudorotaxane into a stable nagoya-u.ac.jprotaxane, a true mechanically interlocked molecule. The resulting structure can be used as a component in molecular machines, where the wheel can shuttle between different stations along the axle in response to external stimuli. core.ac.uk

Table 1: Components and Synthetic Strategy for a this compound-Based nagoya-u.ac.jpRotaxane

| Component | Role | Example Material/Reaction |

|---|---|---|

| This compound | Axle | The linear C16 diyne molecule. |

| Cyclodextrin | Wheel | A macrocycle with a hydrophobic cavity. |

| Bulky Azide (B81097) | Stopper Precursor | A large molecule functionalized with an azide group. |

| CuAAC "Click" Reaction | Capping Method | A copper-catalyzed reaction to attach stoppers. |

Integration into Functional Materials

The unique properties of this compound and its polymerized form, polydiacetylene, allow for their integration into a variety of functional materials, from sensors to microelectronics.

Surface Functionalization for Biosensor Development

Polydiacetylenes (PDAs) are highly attractive materials for developing colorimetric and fluorescent biosensors. nih.gov These sensors are typically fabricated by first creating a self-assembled structure of diacetylene monomers, such as this compound, and then polymerizing it.

The operational principle of these biosensors is based on the chromatic transition of the PDA backbone. nih.gov

Blue Phase: The initial, ordered PDA polymer has a highly conjugated π-electron system, causing it to absorb light in the red region of the spectrum and thus appear blue.

Red Phase: When the surface of the PDA is perturbed by an external stimulus—such as the binding of a target analyte to a receptor on the surface—it induces strain on the polymer backbone. This distortion disrupts the π-conjugation, causing a shift in absorption to a shorter wavelength and a visible color change from blue to red, which is often accompanied by the appearance of red fluorescence. nih.govnih.gov

To create a biosensor, a self-assembled monolayer of functionalized this compound can be formed on a solid substrate (e.g., gold or silicon). kuleuven.beresearchgate.net These monomers are then polymerized with UV light. The surface is subsequently functionalized by attaching specific biorecognition elements (like antibodies, DNA aptamers, or enzymes) to the head groups of the PDA. mdpi.com When the target analyte (e.g., a virus, protein, or toxin) binds to these receptors, it triggers the blue-to-red transition, providing a simple, visual signal for detection. chemrxiv.orgfrontiersin.org

Role in Microelectronic and NEMS/MEMS Devices

Nanoelectromechanical systems (NEMS) and microelectromechanical systems (MEMS) are devices that integrate mechanical elements with electronic circuits on a micro or nanoscale. researchgate.netnih.gov Materials that can respond to electrical stimuli with mechanical motion, or vice-versa, are critical for these applications.

Polydiacetylene, derived from monomers like this compound, has shown significant promise in this area.

Actuators: A bimorph actuator has been fabricated using a layer of PDA crystal and a layer of flexible graphene paper. acs.org This device demonstrates electromechanical actuation, where an applied voltage causes a physical deformation, highlighting its potential for use in soft robotics or micro-actuators.

Sensors: PDA-embedded polymers have been incorporated into triboelectric sensors, which generate an electrical signal in response to mechanical contact, a technology relevant to NEMS applications. amazonaws.com

Molecular Wires: The conjugated backbone of polydiacetylene makes it a candidate for use as a molecular wire. rsc.org Furthermore, molecules like this compound can be used to form highly ordered self-assembled monolayers on semiconductor surfaces like silicon, creating a well-defined organic-inorganic interface that is a foundational element of molecular electronics. researchgate.net

Application in Catalytic Systems as Ligands or Scaffolds

In catalysis, ligands are molecules that bind to a central metal atom to form a catalyst complex. The structure of the ligand plays a crucial role in determining the catalyst's activity and selectivity. cmu.eduwebassign.net While this compound itself is not typically a final ligand, its two terminal alkyne groups make it an excellent scaffold for building more complex, multidentate ligands. abcr.com

A powerful method for this is transition-metal-catalyzed cycloaddition. nagoya-u.ac.jp

Ligand Synthesis: In the presence of a metal catalyst such as iridium or rhodium, α,ω-diynes like this compound can react with other small molecules (e.g., nitriles, isocyanates) in a [2+2+2] cycloaddition reaction. acs.orgmdpi.com

Scaffold Function: In this process, the long diyne chain acts as a flexible scaffold that wraps around the metal center, and the cycloaddition reaction forms new heterocyclic rings (like pyridines) that are directly coordinated to the metal. d-nb.infoacs.org This allows for the one-step synthesis of complex, often multidentate, ligand architectures that would be difficult to prepare otherwise.

The resulting metal-ligand complexes can then be used as catalysts for other chemical transformations. This approach leverages the diyne scaffold to precisely control the geometry and electronic properties of the final catalytic system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.